molecular formula C15H15BO2 B3093529 (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid CAS No. 1246022-50-3

(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid

Cat. No. B3093529
CAS RN: 1246022-50-3
M. Wt: 238.09 g/mol
InChI Key: YKCZGQXLXXMGNR-UHFFFAOYSA-N
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Description

“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is an organic compound and a pharmaceutical intermediate. It is commonly used in organic synthesis . The compound appears as a white or light yellow solid powder at room temperature .


Synthesis Analysis

The conventional synthesis method for “(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” involves using 9,9-dimethyl-2-bromofluorene as the starting material. A strong base, such as butyllithium, is used to remove the bromine, yielding the corresponding phenyllithium reagent. This is then reacted with the appropriate trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, yielding the product .


Molecular Structure Analysis

The molecular formula of “(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is C15H15BO2 . The compound has a molecular weight of 238.09 g/mol .


Chemical Reactions Analysis

The synthesis of “(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” involves a 1,2-migration of boron during the reaction process. In this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in the formation of boronic acid .


Physical And Chemical Properties Analysis

“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” has a molecular weight of 238.09 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 1 . It appears as a white or light yellow solid powder at room temperature, with a melting point of 300 degrees Celsius and a density of 1.2 .

Scientific Research Applications

Fluorescent Chemosensors for Monosaccharides

Research has demonstrated the effectiveness of fluorene-based boronic acids in detecting monosaccharides at physiological pH. For instance, two fluorene-based boronic acids were synthesized to investigate their sensing abilities for D-monosaccharides, showing high selectivity and sensitivity for D-fructose. The compounds exhibited stability constants of 47.2 and 412.9, respectively, with one sensor showing a linear response toward D-fructose in a concentration range from 5 × 10^(-5) to 10^(-1) mol L^(-1) and a detection limit of 2 × 10^(-5) mol L^(-1) (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015). Another study developed a new boronic acid fluorescent sensor based on fluorene, which indicated a high affinity and selectivity for fructose over glucose at physiological pH (Hosseinzadeh et al., 2015).

Detection of Sugar Alcohols

Further extending the utility of fluorene-based boronic acids, a new internal charge transfer (ICT) fluorescent boronic acid sensor was reported, showcasing significant fluorescence changes upon the addition of saccharides, with high affinity and selectivity for sorbitol. The sensor provided a linear response in a concentration range from 1.0 × 10^(-5) to 6.0 × 10^(-4) mol L^(-1) with a detection limit of 7.04 × 10^(-6) mol L^(-1), underscoring its potential for detecting sugar alcohols in aqueous solutions (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).

Fluorescent Probes and Sensors Development

The role of boronic acids in the synthesis of fluorescent probes for saccharides was highlighted, demonstrating the versatility of these compounds in developing ratiometric fluorescent probes for glucose and other saccharides. This research evaluated the spectral properties of various stilbene derivatives containing the boronic acid group, exploring their implications in fluorescence probe development for saccharides detection, thus showcasing the broader applications of boronic acids in chemical sensing and biological detection (Dicesare & Lakowicz, 2001).

Safety And Hazards

“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is known to cause serious eye irritation. It may also cause respiratory irritation .

Future Directions

“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is a valuable intermediate in organic synthesis. It has potential applications in the synthesis of 1,2-diphenylindolizine derivatives for use in organic light-emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .

properties

IUPAC Name

(9,9-dimethylfluoren-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BO2/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16(17)18/h3-9,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCZGQXLXXMGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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